![molecular formula C26H23ClFNO3 B027423 (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one CAS No. 194423-53-5](/img/structure/B27423.png)

(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one

Overview

Description

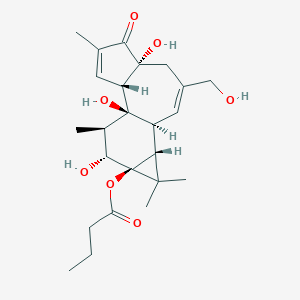

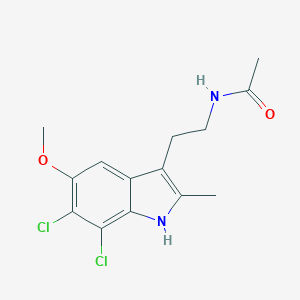

(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a useful research compound. Its molecular formula is C26H23ClFNO3 and its molecular weight is 451.9 g/mol. The purity is usually 95%.

The exact mass of the compound (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Cholesterol Absorption

SCH 58053 has been identified as a potent inhibitor of cholesterol absorption . In studies conducted on mice, it was found that when the mice were fed a low cholesterol diet containing SCH 58053, cholesterol absorption was reduced by 46% . This suggests that SCH 58053 could potentially be used in the treatment of conditions related to high cholesterol.

Increase in Fecal Neutral Sterol Excretion

Along with the reduction in cholesterol absorption, the use of SCH 58053 also resulted in an increase in fecal neutral sterol excretion by 67% . This could potentially help in the management of conditions where the reduction of cholesterol levels is beneficial.

Unchanged Biliary Lipid Composition

Despite the changes in cholesterol absorption and fecal neutral sterol excretion, the biliary lipid composition, bile acid synthesis, pool size, and pool composition remained unchanged in the mice . This suggests that SCH 58053 does not adversely affect these aspects of lipid metabolism.

Potential Use in Atherosclerosis Treatment

Elevated plasma levels of LDL cholesterol (LDL-C) constitute a major risk factor for the development of atherosclerosis . Given that SCH 58053 can inhibit cholesterol absorption and increase fecal neutral sterol excretion, it could potentially be used in the treatment of atherosclerosis.

Mechanism of Action

Target of Action

SCH 58053, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a potent inhibitor of cholesterol absorption . The primary targets of SCH 58053 are the proteins involved in the absorption of cholesterol in the intestine .

Mode of Action

SCH 58053 inhibits cholesterol absorption by interacting with these proteins and disrupting the uptake of luminal sterol across the microvillus membrane . This interaction results in a decrease in the absorption of cholesterol and an increase in fecal neutral sterol excretion .

Biochemical Pathways

The inhibition of cholesterol absorption by SCH 58053 affects the cholesterol metabolism pathway . It reduces the concentration of low-density lipoprotein-cholesterol (LDL-C), a major determinant of plasma LDL-C concentrations .

Pharmacokinetics

The pharmacokinetics of SCH 58053 are consistent with extensive glucuronidation and enterohepatic recirculation . The primary metabolic pathway for SCH 58053 is by glucuronidation of the 4-hydroxyphenyl group . Approximately 78% of the administered dose is excreted in feces and 11% in urine .

Result of Action

The result of SCH 58053’s action is a significant reduction in cholesterol absorption, leading to lower hepatic and biliary cholesterol concentrations . This can potentially lead to a decrease in the risk of developing atherosclerosis and other cardiovascular diseases associated with high LDL-C levels .

Action Environment

The action of SCH 58053 is influenced by the dietary cholesterol content. When the dietary cholesterol content is increased, animals given SCH 58053 manifested lower hepatic and biliary cholesterol concentrations than their untreated controls . This suggests that the efficacy of SCH 58053 can be influenced by dietary factors.

properties

IUPAC Name |

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFNO3/c27-19-5-3-18(4-6-19)26(32)15-13-25(14-16-26)23(17-1-11-22(30)12-2-17)29(24(25)31)21-9-7-20(28)8-10-21/h1-12,23,30,32H,13-16H2/t23-,25?,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZUDTYEZMUJDW-GMUMFXLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433297 | |

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one | |

CAS RN |

194423-53-5 | |

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action for Sch 58053 in inhibiting cholesterol absorption?

A1: While the precise mechanism remains unclear, research suggests that Sch 58053 does not exert its effects by:

- Altering the size or composition of the bile acid pool in the intestine. []

- Changing the expression levels of mRNA for proteins involved in cholesterol efflux from enterocytes, such as ABCA1, ABCG5, or ABCG8. []

Q2: How does the activity of Sch 58053 differ from other cholesterol-lowering drugs, particularly statins?

A2: Sch 58053 specifically targets intestinal cholesterol absorption. In contrast, statins primarily work by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. This targeted action of Sch 58053 could potentially offer advantages in terms of side effect profiles and efficacy in specific patient populations.

Q3: What have animal studies revealed about the efficacy and safety of Sch 58053?

A3: In studies using mice fed a high-cholesterol diet, Sch 58053 effectively reduced cholesterol absorption and increased fecal neutral sterol excretion. [] Importantly, it did not significantly alter biliary lipid composition or bile acid synthesis. [] These findings suggest a favorable safety profile and efficacy in reducing cholesterol levels. Further research, including clinical trials, is necessary to confirm these findings in humans and assess long-term safety.

Q4: Does Sch 58053 show rapid action in inhibiting cholesterol absorption?

A4: Yes, research indicates that Sch 58053 exhibits a rapid onset of action. In a study using lymph-fistula rats, a single intraduodenal administration of Sch 58053 significantly inhibited lymphatic cholesterol transport within one hour of administration. [] This rapid action makes it a promising candidate for further development as a cholesterol-lowering agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)